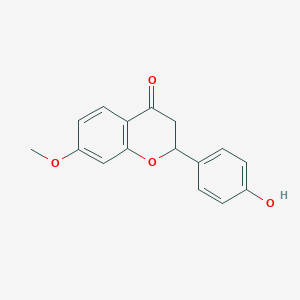

2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Descripción general

Descripción

2-(4-hidroxifenil)-7-metoxichroman-4-ona es un compuesto que pertenece a la clase de los derivados de cromano-4-ona. Estos compuestos son significativos debido a sus diversas actividades biológicas y farmacéuticas. El esqueleto de cromano-4-ona es un heterociclo que contiene oxígeno que sirve como un bloque de construcción importante en muchos compuestos medicinales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-hidroxifenil)-7-metoxichroman-4-ona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra el uso de 4-hidroxiacetofenona y 2-hidroxi-4-metoxibenzaldehído como materiales de partida. La reacción procede a través de una condensación aldólica seguida de ciclización para formar la estructura de cromano-4-ona .

Métodos de Producción Industrial

La producción industrial de 2-(4-hidroxifenil)-7-metoxichroman-4-ona puede involucrar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para lograr altos rendimientos y pureza. Los reactores de flujo continuo y otras tecnologías avanzadas pueden emplearse para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-hidroxifenil)-7-metoxichroman-4-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.

Reducción: El grupo carbonilo en el anillo de cromano-4-ona se puede reducir para formar alcoholes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibits significant antioxidant activity. It is capable of scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. The compound’s structure allows it to effectively interact with reactive oxygen species, thereby mitigating oxidative damage.

Anti-inflammatory Effects

The compound has been shown to influence signaling pathways related to inflammation. It may inhibit the activation of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Its mechanism likely involves the modulation of oxidative stress and inhibition of inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Studies have evaluated the potential of this compound as an anticancer agent. Its ability to modulate cell proliferation and induce apoptosis in cancer cells has been highlighted in several investigations . The compound's specific substitution pattern enhances its reactivity profile compared to other flavonoids, positioning it as a promising candidate for further pharmacological development against various cancer types.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic method includes base-mediated aldol condensation followed by cyclization to form the chroman structure . Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2-(4-hidroxifenil)-7-metoxichroman-4-ona involucra su interacción con varios objetivos moleculares y vías. Puede actuar como antioxidante al eliminar los radicales libres e inhibir el estrés oxidativo. Además, puede modular las vías de señalización involucradas en la inflamación y la proliferación celular, lo que contribuye a sus posibles efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Naringenina: 5,7-dihidroxi-2-(4-hidroxifenil)cromano-4-ona.

Quercetina: 3,3’,4’,5,7-pentahidroxiflavona.

Kaempferol: 3,4’,5,7-tetrahidroxiflavona.

Unicidad

2-(4-hidroxifenil)-7-metoxichroman-4-ona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su grupo metoxi en la posición 7 y el grupo hidroxilo en la posición 4 contribuyen a su reactividad única y sus posibles efectos terapéuticos .

Actividad Biológica

2-(4-Hydroxyphenyl)-7-methoxychroman-4-one, a derivative of chroman-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a fused bicyclic system consisting of a benzene ring and a dihydropyran. The specific substitution pattern—particularly the methoxy group at the 7-position and the hydroxyl group at the 4-position—contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It is capable of scavenging free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases including cancer and cardiovascular disorders . The compound's mechanism likely involves the modulation of signaling pathways associated with oxidative stress.

Anti-inflammatory Effects

The compound has been shown to influence inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways such as NF-κB and MAPK . These actions suggest its utility in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sirtuin 1 (SIRT1) Activation : This compound acts as a SIRT1 activator, influencing cellular health by modulating inflammatory responses and oxidative stress .

- Nrf2 Pathway : It also affects the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .

- Anti-inflammatory Studies : In animal models, administration of this compound resulted in reduced levels of inflammatory markers, suggesting its efficacy in inflammatory diseases .

- Comparative Studies : When compared to other flavonoids such as quercetin and naringenin, this compound exhibited superior antioxidant activity due to its unique methoxy substitution .

Data Summary

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Scavenging ROS | High |

| Anti-inflammatory | Inhibition of cytokines | Moderate to High |

| SIRT1 Activation | Modulation of signaling pathways | Significant |

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437613 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32274-71-8 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.